molecular formula C7H8N2O3 B580694 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid CAS No. 1219694-53-7

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Cat. No. B580694
CAS RN: 1219694-53-7
M. Wt: 168.152
InChI Key: UDHQXLDAEVRNIZ-UHFFFAOYSA-N
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Description

“6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Synthesis Analysis

Synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The synthesis involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[5,1-c][1,4]oxazine ring, which is a fused heterocyclic scaffold bearing multiple substitution patterns .


Chemical Reactions Analysis

The compound can undergo cyclization to afford 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride . This reaction can be achieved in near quantitative yields by a one-pot preparative process involving the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine followed by the addition of sodium hydroxide .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Expeditious Synthesis and Structural Analysis

A study detailed the synthesis of a series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones through a lactonization process of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. The process utilized Ac2O at reflux temperature, resulting in products characterized by various spectroscopic methods and confirmed through X-ray crystal analysis for a crystallizable compound (Zheng, Zhao, & Liu, 2012).

Regiocontrolled Synthesis for Heterocyclic Scaffolds

Another research effort provided synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines via a multi-step process starting from commercially available pyrazoles. Optimization led to regiocontrolled construction of pyrazole-5-aldehydes, yielding heterocyclic scaffolds with diverse substitution patterns. Intermediate pyrazole lactols were highlighted as versatile synthetic building blocks (Lindsay-Scott & Rivlin-Derrick, 2019).

Synthesis of Pyrazolo[3,4-d][1,3]oxazine Derivatives

A study presented an efficient three-step synthesis method for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved treating pyrazolamines with aqueous formaldehyde and acetic acid, proceeding through an intramolecular etherification process (Abonía et al., 2010).

Crystallographic Insights into Pyrazolo[3,4-d][1,3]oxazine

Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazine derivatives revealed various intermolecular hydrogen bonding patterns, contributing to the understanding of molecular structures and potential for designing targeted molecular interactions (Castillo et al., 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis and properties of pyrazolo[1,4]oxazines remain narrowly investigated despite their therapeutic potential . Future research could focus on exploring the biological activities of these compounds and developing more efficient synthetic methods.

Mechanism of Action

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHQXLDAEVRNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677817
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

CAS RN

1219694-53-7
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylic acid
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